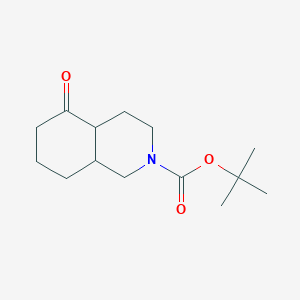

Tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate

Description

Tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated isoquinoline core. The tert-butoxycarbonyl (Boc) group at position 2 serves as a protective moiety, commonly employed in organic synthesis to stabilize amines during multi-step reactions. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive alkaloids and its utility as an intermediate in synthesizing pharmacologically active molecules.

Properties

IUPAC Name |

tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-15)5-4-6-12(11)16/h10-11H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDUKKODGGWYIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C(C1)CCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783330-01-7 | |

| Record name | tert-butyl 5-oxo-decahydroisoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of a suitable precursor, such as a dihydroisoquinoline derivative, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the construction of various pharmaceuticals and organic compounds.

Biology: Tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development and therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties enable its incorporation into various formulations and products.

Mechanism of Action

The mechanism by which tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of its anti-inflammatory properties, the compound may inhibit the activity of certain enzymes or receptors involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues in Patent Literature

The European patent applications (–4) describe tert-butyl-protected intermediates with distinct heterocyclic frameworks. Key comparisons include:

| Compound | Core Structure | Functional Groups | Synthetic Utility |

|---|---|---|---|

| Target compound | Octahydroisoquinoline | Boc, 5-oxo | Amine protection; potential intermediate for alkaloid-derived therapeutics |

| tert-Butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[...]carboxylate (269) | Spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo...] | Boc, 6’-oxo, chloro | Precursor for kinase inhibitors (e.g., COMPOUND 22) |

| (4aR,12aR)-10-(Methylsulfonyl)-[...]quinoxalin-6(2H)-one (205) | Pyrimido-pyrrolo-quinoxaline | Methylsulfonyl, Boc (deprotected in step 7) | Intermediate for sulfonamide-based bioactive molecules |

Key Observations :

- Functional Group Reactivity : The 5-oxo group in the target compound is less electrophilic compared to the 6’-oxo group in 269, which participates in nucleophilic substitutions (e.g., amination in step 9, ) .

- Deprotection Strategies : Boc removal in the target compound likely requires acidic conditions (e.g., trifluoroacetic acid, as in step 7, ), a commonality across tert-butyl-protected analogues .

Biological Activity

Tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate is a complex chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

Chemical Structure and Synthesis

The compound features a tert-butyl group attached to an octahydroisoquinoline core. The synthesis typically involves multi-step reactions starting from simpler precursors. Key reactions include oxidation and reduction processes that modify the functional groups present in the molecule.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways:

- Receptor Binding : The compound may bind to specific receptors influencing cellular signaling.

- Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic pathways.

- Gene Expression Modulation : The compound may alter the expression of genes associated with various diseases.

Biological Activities

Research has identified several potential biological activities for this compound:

- Anticancer Properties : Studies have indicated that it may exhibit cytotoxic effects on cancer cell lines. For example, in vitro assays demonstrated significant inhibition of cell proliferation in various cancer types.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammatory markers in cellular models. This could position it as a candidate for treating inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence suggesting that the compound may protect neuronal cells from oxidative stress and apoptosis.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduction of inflammatory markers | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

-

In Vitro Cytotoxicity Study :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Method : Various concentrations of the compound were applied to human cancer cell lines.

- Results : Significant dose-dependent inhibition was observed in cell viability assays.

-

Anti-inflammatory Activity Assessment :

- Objective : To evaluate the impact on inflammatory cytokines.

- Method : Treatment of macrophage cells with the compound followed by measurement of cytokine levels.

- Results : A notable decrease in TNF-alpha and IL-6 levels was recorded.

-

Neuroprotective Mechanism Investigation :

- Objective : To explore protective effects against neurotoxicity.

- Method : Neuronal cells were exposed to oxidative stress followed by treatment with the compound.

- Results : Enhanced cell survival rates were noted compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.